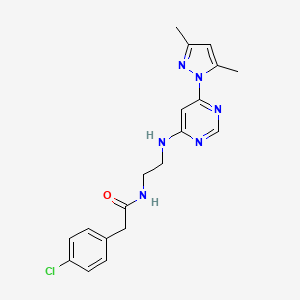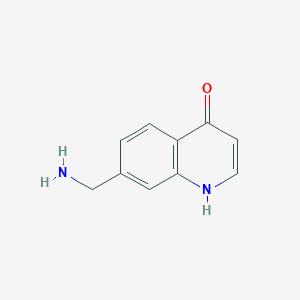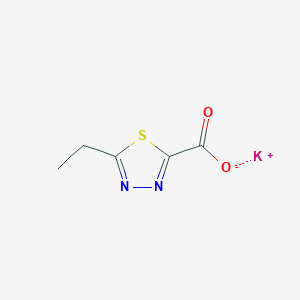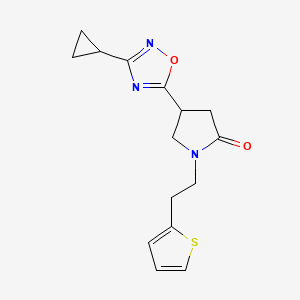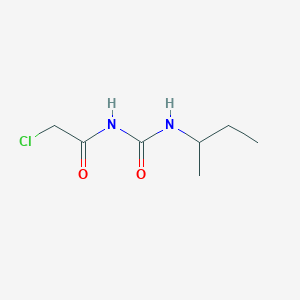
Cyclobutyl(cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(cyclohexyl)methanamine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The IUPAC name for this compound is cyclobutyl (cyclohexyl)methylamine . It is typically stored at a temperature of 4°C . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for cyclobutyl(cyclohexyl)methanamine is 1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2 . This indicates that the compound consists of a cyclobutyl group and a cyclohexyl group attached to a methanamine .Physical And Chemical Properties Analysis
Cyclobutyl(cyclohexyl)methanamine is a liquid at room temperature . It has a molecular weight of 167.29 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Analytical Characterization of Arylcyclohexylamines A study detailed the analytical profiles of psychoactive arylcyclohexylamines, which are advertised as "research chemicals." These compounds, including Cyclobutyl(cyclohexyl)methanamine, were characterized using advanced techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This research is pivotal for understanding the chemical properties and potential applications of these substances in scientific investigations (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Nucleic Acid Interactions Another aspect of Cyclobutyl(cyclohexyl)methanamine's application in research is its interaction with nucleic acids. Cyclobuxine, a steroidal diamine, showed significant effects on the stability of helical polynucleotides, hinting at the potential for Cyclobutyl(cyclohexyl)methanamine to influence DNA and RNA structures. Such studies contribute to our understanding of chemical-DNA/RNA interactions, which are crucial for drug design and genetic engineering (Mahler & Dutton, 1964).
Photocycloaddition Reactions Research into the photochemical properties of Cyclobutyl(cyclohexyl)methanamine includes studies on photocycloaddition reactions. These reactions are essential for synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science. The study conducted by Haywood et al. (1978) on the reactions of 4-hydroxycoumarin with cycloalkenes, leading to cyclobutane adducts, exemplifies the chemical's role in advancing synthetic methodologies (Haywood, Hunt, Potter, & Reid, 1978).
Cyclopropanation Catalysis The application of Cyclobutyl(cyclohexyl)methanamine in catalysis has been demonstrated through studies on the cyclopropanation of styrenes. Ikeno et al. (2001) investigated the enantioselective cyclopropanation catalyzed by complexes derived from Cyclobutyl(cyclohexyl)methanamine. This research contributes to the field of asymmetric synthesis, providing valuable insights into the development of catalysts for producing chiral molecules, which are important in pharmaceuticals and agrochemicals (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).
Antiviral Activity Evaluation The exploration of Cyclobutyl(cyclohexyl)methanamine derivatives for antiviral applications is another area of research interest. Kolocouris et al. (1994) synthesized aminoadamantane derivatives and evaluated their efficacy against various viruses, including influenza A. This research highlights the potential of Cyclobutyl(cyclohexyl)methanamine derivatives as specific anti-influenza agents, paving the way for new therapeutic options (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).
Propiedades
IUPAC Name |
cyclobutyl(cyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLLFUOQXHVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(cyclohexyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





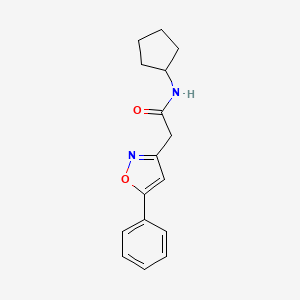
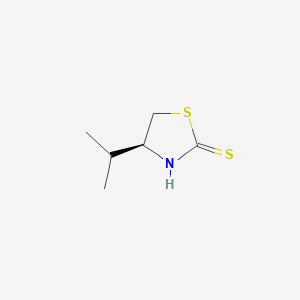

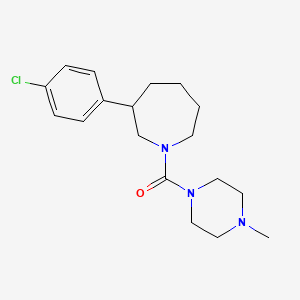
![2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2733236.png)
